Physicochemical Profile of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol: A Framework for Drug Design and Lead Optimization
Physicochemical Profile of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol: A Framework for Drug Design and Lead Optimization
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems has become a powerful tool for modulating the properties of drug candidates. The molecule 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol presents a compelling scaffold, combining the unique attributes of both an azetidine and a cyclobutane ring. This technical guide provides a comprehensive framework for evaluating the core physicochemical properties of this compound, a critical step in assessing its potential as a viable drug candidate. We will explore the structural rationale behind its anticipated properties, detail rigorous experimental and computational methodologies for their determination, and discuss the implications of these properties on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize small molecules containing these valuable structural motifs.
Introduction: Deconstructing the Scaffold
The structure of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a deliberate assembly of functional groups, each contributing distinct characteristics that are highly relevant in drug design. A thorough understanding of these components is crucial for predicting the molecule's behavior in a biological system.
-
The Azetidine Moiety: As the smallest nitrogen-containing saturated heterocycle with reasonable stability, the azetidine ring is a "privileged" scaffold in medicinal chemistry.[1][2] Its strained, four-membered ring system imparts significant conformational rigidity, which can reduce the entropic penalty of binding to a biological target.[1] This often translates to improved potency and selectivity. Furthermore, azetidines are often used to enhance metabolic stability, increase aqueous solubility, and lower lipophilicity compared to larger, more flexible aliphatic amines.[3]
-
The Cyclobutane Moiety: The cyclobutane ring is another strained system that offers a unique, puckered three-dimensional architecture.[4] Its inclusion is a recognized strategy to improve a compound's pharmacokinetic (PK) profile by providing a rigid scaffold that can orient substituents in precise vectors, enhancing target engagement. The sp³-rich character of the cyclobutane ring is increasingly sought after in drug design to move away from the flat, aromatic structures that can be associated with toxicity and poor solubility.[5]
-
The Tertiary Alcohol: The hydroxyl group serves as a key hydrogen bond donor and acceptor, directly influencing solubility and providing a potential point of interaction with a biological target.
The combination of these motifs in 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol suggests a compound with a well-defined 3D structure, potential for improved metabolic stability, and tunable solubility and lipophilicity.
Core Physicochemical Properties: Predictions and Implications
A molecule's journey from administration to its site of action is governed by its physicochemical properties.[6][7][8] Early assessment of these parameters is paramount to minimizing late-stage attrition in drug development.[6] Below, we present the predicted properties for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol and discuss their significance.
Table 1: Predicted Physicochemical Properties of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
| Property | Predicted Value / Estimate | Rationale & Importance in Drug Design |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight (MW) | 141.21 g/mol | Significance: Well within the "Rule of Five" (<500 Da) guidelines, suggesting a higher likelihood of good membrane permeability and oral bioavailability.[9] |
| Lipophilicity (XLogP3) | ~0.4 - 1.0 | Significance: This low-to-moderate predicted value strikes a crucial balance. It should be sufficient for membrane permeability while avoiding the pitfalls of high lipophilicity, such as poor solubility, high plasma protein binding, and off-target toxicity.[10][11] |
| Aqueous Solubility | Moderately to Highly Soluble | Significance: The presence of the basic azetidine nitrogen (which will be protonated at physiological pH) and the polar hydroxyl group should confer good aqueous solubility, which is essential for absorption and formulation.[7] |
| pKa (Basic) | ~8.5 - 9.5 | Significance: The azetidine nitrogen is a weak base. This pKa ensures the molecule will be predominantly ionized (protonated) in the acidic environment of the stomach and significantly ionized at physiological pH (7.4), impacting its solubility, absorption mechanism, and potential for target binding via ionic interactions.[7] |
| Hydrogen Bond Donors | 1 (from -OH) | Significance: Contributes to solubility and provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 2 (from N and O) | Significance: Contributes to solubility and target binding potential. |
| Rotatable Bonds | 2 | Significance: A low number of rotatable bonds indicates low conformational flexibility, which is desirable for minimizing the entropic penalty upon binding and often leads to higher potency. |
| Topological Polar Surface Area (TPSA) | ~32.6 Ų | Significance: A TPSA below 140 Ų is generally associated with good cell permeability. A value in this range suggests the potential for good oral absorption and brain penetration. |
Methodologies for Definitive Characterization
While in silico predictions are invaluable for initial assessment, they must be validated by robust experimental data.[12][13][14] The following section details the gold-standard protocols for determining the critical physicochemical properties of novel compounds like 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol.
Workflow for Physicochemical Characterization
Caption: Workflow for integrated computational and experimental physicochemical profiling.
Experimental Protocols
-
Causality: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable compounds.[15] It measures the pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the compound is 50% ionized, which corresponds to the pKa.[15][16]
-
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is limited.
-
System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Introduce a calibrated combination pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of 0.01 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the pKa can be found from the inflection point of the first derivative of the titration curve.
-
-
Causality: The shake-flask method is the internationally recognized gold standard (OECD Guideline 107) for logP determination.[17] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium, providing a definitive measure of its lipophilicity.[15][17]
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be below its limit of solubility and low enough to avoid micelle formation.
-
Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol phase and the aqueous phase containing the compound (e.g., 5 mL of each).
-
Equilibration: Shake the tube vigorously for a set period (e.g., 30 minutes) at a constant temperature.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). The concentration in the octanol phase is determined by mass balance.
-
Calculation: Calculate logP as: logP = log([Compound]octanol / [Compound]aqueous).
-
-
Causality: This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in solution. This value is critical for understanding oral absorption and for developing formulations.
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
-
Computational Approaches
-
Rationale: In early discovery phases, synthesizing and testing every compound is impractical. In silico models provide rapid predictions of ADME properties, allowing for the prioritization of synthetic targets and the early identification of potential liabilities.[11][12][13][14][18] These models leverage large datasets of experimentally determined properties to build predictive algorithms based on a molecule's structure.[10][11]
-
Common Methods:
-
Fragment-based/Atom-based: These methods, such as AlogP and XLogP3, calculate logP by summing the contributions of individual atoms or molecular fragments.[19][20] They are fast and widely used for initial screening.
-
QSAR (Quantitative Structure-Activity Relationship): These models establish a statistical relationship between a molecule's structural descriptors (e.g., size, shape, electronic properties) and its physicochemical properties.[10][11]
-
Physics-Based Solvation Models: More advanced methods like MM-PBSA calculate properties like transfer free energy between solvents to predict logP and solubility with higher accuracy, though they are more computationally intensive.[20]
-
Implications for Drug Design and Lead Optimization
The physicochemical data, once gathered, informs a logical, data-driven optimization strategy. The goal is to achieve a harmonious balance of properties that maximizes efficacy while minimizing safety risks.
Caption: Decision tree for lead optimization based on key physicochemical data.
-
Leveraging the pKa: With a predicted basic pKa around 9, the molecule will be >95% protonated at pH 7.4. This high degree of ionization is beneficial for aqueous solubility but can be detrimental to passive membrane permeability.[7] If permeability is an issue, medicinal chemists could introduce electron-withdrawing groups near the azetidine ring to lower the pKa into the 7.5-8.5 range, achieving a better balance of ionized (soluble) and neutral (permeable) species.
-
Balancing Lipophilicity and Solubility: The predicted low logP is advantageous. However, if target binding requires more lipophilic interactions, the cyclobutane ring offers vectors for adding small, non-polar groups without significantly increasing the molecular weight or number of rotatable bonds. Conversely, if solubility needs to be further improved, the tertiary alcohol could be explored as a handle for derivatization or salt formation strategies could be employed using the basic azetidine nitrogen.
-
The Role of Strained Rings in Metabolism: Both azetidine and cyclobutane rings are often incorporated to block sites of metabolism.[3] Compared to more flexible alkyl chains, these rings can be less susceptible to oxidation by cytochrome P450 enzymes. Experimental validation using liver microsome stability assays would be the next logical step to confirm this predicted metabolic stability.
Conclusion
1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a promising chemical scaffold that exemplifies modern drug design principles. Its constituent parts—the rigid azetidine and cyclobutane rings and the polar hydroxyl group—suggest a molecule with controlled conformation, favorable metabolic stability, and tunable physicochemical properties. This guide provides the strategic and methodological framework necessary for its thorough characterization. By integrating predictive modeling with rigorous experimental validation, research teams can efficiently build a comprehensive data package to assess the viability of this and related compounds, ultimately accelerating the journey from a promising hit to a successful clinical candidate.
References
-
Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327-338. [Link][12][14]
-
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 27(25), 7244-7261. [Link][4]
-
Syngene International. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Syngene International Website. [Link][10]
-
Al-Karmalawy, A. A. (2020). Physical Properties in Drug Design. ResearchGate. [Link][6]
-
Donahue, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link][17]
-
Miyamoto, N., et al. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. [Link][11]
-
Fiveable. (2025). Physicochemical properties. Medicinal Chemistry - Fiveable. [Link][7]
-
Al-Kaf, A. G., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link][21]
-
Ekins, S., et al. (2004). In silico prediction of ADME properties: are we making progress? Current Opinion in Drug Discovery & Development, 7(1), 59-69. [Link][13]
-
Gashaw, H. (2019). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 14(6), 535-548. [Link][8]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Website. [Link][19]
-
Leeson, P. D., & Davis, A. M. (2014). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 27(3), 324-338. [Link][9]
-
Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Tutor Website. [Link][22]
-
Al-Kaf, A. G., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link][23]
-
Avdeef, A., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. [Link][15]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link][5]
-
Orozco-Guareño, E., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. [Link][24]
-
Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Drug Discovery and Development. [Link][25]
-
Cunningham, C. W., & McComas, C. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(8), 1047-1049. [Link][26]
-
Sharma, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link][2]
-
Zhang, X., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link][20]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. mdpi.com [mdpi.com]
- 12. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico Approaches for Predicting ADME Properties of Drugs [jstage.jst.go.jp]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pennwest.edu [pennwest.edu]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. In Silico Approaches for Predicting ADME Properties of Drugs | CiNii Research [cir.nii.ac.jp]
- 19. acdlabs.com [acdlabs.com]
- 20. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. mdpi.com [mdpi.com]
- 24. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 25. longdom.org [longdom.org]
- 26. pubs.acs.org [pubs.acs.org]
